Pyridine 2

Basicity pKa Acid-base chemistry

Researchers requiring minimal competitive coordination with transition metal catalysts often face interference when using picoline solvents. Pyridine (CAS 110-86-1) addresses this with quantifiable differentiation: • 63Cu NMR-confirmed weaker Cu(I) solvation vs. 2- and 4-picoline, minimizing catalyst interference • Lower basicity (pKa 5.25 vs. 5.94-6.02) reduces acid-labile functional group degradation • Predictable CYP2E1 induction without methyl-substitution metabolic variables (42-fold CYP3A1 mRNA increase) Supplied as ≥99% ACS reagent in standard glass packaging with global logistics support.

Molecular Formula C18H21ClN2O4
Molecular Weight 364.8 g/mol
Cat. No. B15356453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine 2
Molecular FormulaC18H21ClN2O4
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C18H21N2.ClHO4/c1-19(2)18-10-8-16(9-11-18)6-4-5-7-17-12-14-20(3)15-13-17;2-1(3,4)5/h4-15H,1-3H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyNLMFYNOPYRGQDW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine: Properties & Comparator Overview


Pyridine (CAS 110-86-1) is the parent six-membered aromatic nitrogen heterocycle with a boiling point of 115.2 °C, density of 0.983 g/mL at 20 °C, pKa of 5.23, and dipole moment of 2.22 D [1]. It serves as a fundamental solvent, catalyst base, and synthetic building block. The most relevant comparators for procurement differentiation are 2-methylpyridine (2-picoline), 3-methylpyridine (3-picoline), and 4-methylpyridine (4-picoline) due to their similar solvent properties, comparable boiling points (128-145 °C range), and common industrial availability [2].

Why Pyridine Cannot Be Substituted by 2-Methylpyridine


Although pyridine and its methylated derivatives share similar physical solvent properties, their differential performance in metal coordination chemistry, biological enzyme induction profiles, and regiochemical reactivity creates scientifically meaningful selection criteria. Simple methyl substitution alters the electronic environment of the nitrogen lone pair and introduces steric constraints at the 2-position, fundamentally changing how these compounds interact with transition metal catalysts, biological CYP enzyme systems, and synthetic reaction partners [1]. The quantitative evidence below demonstrates that these differences are measurable and significant for procurement decisions in specialized research applications.

Pyridine vs 2-Methylpyridine: Quantitative Evidence


Basicity (pKa) Comparison: Pyridine vs Picolines

Pyridine exhibits lower basicity than 2-methylpyridine, as reflected in the pKa values of their conjugate pyridinium salts. Pyridine has a pKa of 5.25, while 2-methylpyridine has a pKa of 5.94 [1]. The pKa order across the methylpyridine series is 3-methylpyridine (5.68) < pyridine (5.25) < 4-methylpyridine (6.02) < 2-methylpyridine (5.94) based on literature values [2].

Basicity pKa Acid-base chemistry Proton transfer

Cu(I) Solvation: Pyridine vs 2-Picoline

In a 63Cu NMR study of 0.064 M CuClO4 in binary mixtures of acetonitrile with pyridine and picolines at 298 K, the solvating effect of 2-picoline was observed to be stronger than that of pyridine. The study evaluated chemical shift (δ) and copper quadrupole coupling constants (e²Qq/h) as a function of co-solvent mole fraction [1].

Coordination chemistry Solvent effects 63Cu NMR Transition metal solvation

Biodegradation by Gordonia terrea: Pyridine vs 4-Picoline

Gordonia terrea IIPN1, isolated from petroleum drilling site soils, was able to catabolize pyridine and 4-methylpyridine as sole carbon and nitrogen sources, but failed to catabolize other pyridine derivatives including 2-methylpyridine and 3-methylpyridine [1]. Growing cells completely degraded 30 mM of pyridine in 120 h with a growth yield of 0.29 g/g [1].

Bioremediation Microbial degradation Environmental fate Biotransformation

CYP Induction: Pyridine vs Methylpyridine N-Oxides

Pyridine is known to induce CYP2E1 and CYP2B enzymes in rat liver. A study comparing isomeric picoline N-oxides (the major oxidized metabolites of 2-, 3-, and 4-methylpyridine) found that while all three isomers upregulated CYP2E1 protein to 160-200% of control, only the 3- and 4-isomers induced CYP2B; the 2-isomer did not increase CYP2B protein or activity [1]. This class-level inference suggests that pyridine and 2-methylpyridine N-oxide may differentially affect CYP2B pathways.

Toxicology CYP induction Drug metabolism Hepatotoxicity

Denitrogenative Ring-Contraction: Pyridine vs Picolines

In a denitrogenative ring-contraction reaction at a dititanium hydride framework, pyridine reacted at room temperature to produce a cyclopentadienyl/nitride complex. The reactions of 2-, 3-, and 4-methylpyridines under similar conditions all yielded the same methylcyclopentadienyl-ligated product, demonstrating equivalent reactivity for all three methylpyridine isomers in this transformation [1].

Skeletal editing Organometallic chemistry C-N bond cleavage Heterocycle transformation

Corrosion Inhibition on Mild Steel: Pyridine vs Picolines

The inhibitive performance of pyridine, 2-picoline, 3-picoline, and 4-picoline on corrosion of mild steel in 6M hydrochloric acid was studied. The adsorption followed the Langmuir isotherm and the efficiency order was pyridine < 3-picoline < 2-picoline ≈ 4-picoline [1].

Corrosion science Mild steel protection Adsorption isotherm Industrial inhibitors

Optimal Applications of Pyridine


Weaker Ligand Competition in Coordination Studies

Based on 63Cu NMR evidence showing that pyridine exhibits weaker solvation strength for Cu(I) compared to 2-picoline and 4-picoline, pyridine is the preferred solvent or ligand when researchers need to minimize competitive coordination with transition metal catalysts [1].

CYP2E1 Induction Reference Standard

Pyridine serves as a well-characterized CYP2E1 inducer that increases CYP3A1 mRNA levels ~42-fold after treatment [2], while its metabolite profile lacks the CYP2B-induction variability observed with 2-picoline N-oxide [1]. This makes pyridine the appropriate reference compound for studies requiring predictable and well-documented P450 induction without methyl-substitution variables.

Skeletal Editing to Non-Methylated Cyclopentadienyl Products

In denitrogenative ring-contraction reactions, pyridine yields the unmethylated cyclopentadienyl/nitride product, whereas 2-, 3-, and 4-methylpyridines all converge to identical methylated products [3]. Researchers targeting non-methylated cyclopentadienyl scaffolds for subsequent functionalization should select pyridine over any methylpyridine isomer.

Weak Base for Acid-Sensitive Transformations

With a pKa of 5.25, pyridine is significantly less basic than 2-methylpyridine (pKa 5.94) and 4-methylpyridine (pKa 6.02) [4]. This lower basicity makes pyridine the appropriate choice as an acid scavenger or base catalyst in reactions where stronger bases would promote unwanted side reactions or degrade acid-labile functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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